molecular formula C16H16N4O3 B14439696 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- CAS No. 76239-48-0

2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-

Cat. No.: B14439696
CAS No.: 76239-48-0
M. Wt: 312.32 g/mol
InChI Key: GBCFSIFOKAHKMO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. The starting materials might include a benzopyran core, which is then functionalized through various chemical reactions such as alkylation, methoxylation, and tetrazole formation. Common reagents and catalysts used in these reactions include alkyl halides, methanol, and azide salts under specific conditions like reflux or inert atmosphere.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or butenyl groups.

    Reduction: Reduction reactions might target the tetrazole ring or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the benzopyran ring or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- may have various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar benzopyran compounds known for their anticoagulant properties.

    Flavonoids: Another class of benzopyrans with diverse biological activities.

    Tetrazoles: Compounds containing the tetrazole ring, often studied for their pharmaceutical applications.

Uniqueness

What sets 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzopyran or tetrazole compounds.

Properties

CAS No.

76239-48-0

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

7-methoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C16H16N4O3/c1-9(2)4-5-10-6-11-7-12(15-17-19-20-18-15)16(21)23-14(11)8-13(10)22-3/h4,6-8H,5H2,1-3H3,(H,17,18,19,20)

InChI Key

GBCFSIFOKAHKMO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3)OC)C

Origin of Product

United States

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